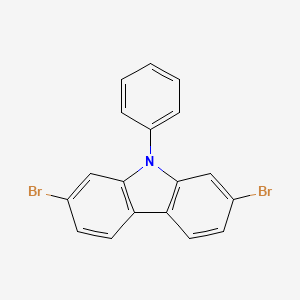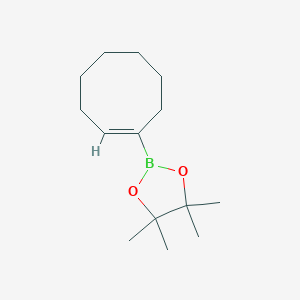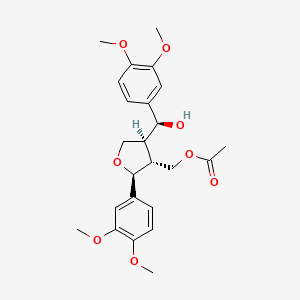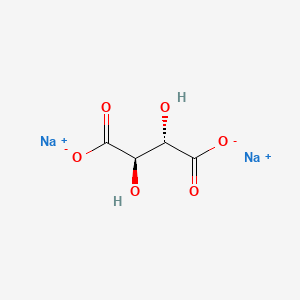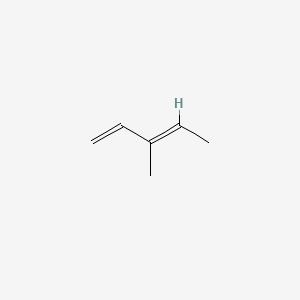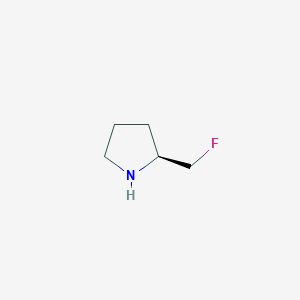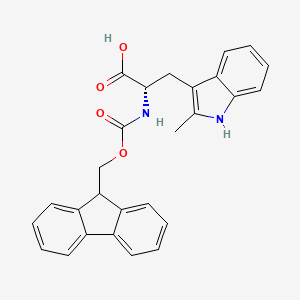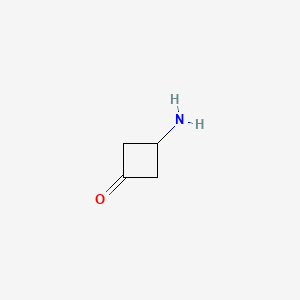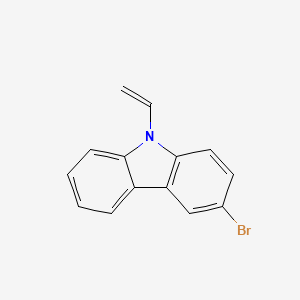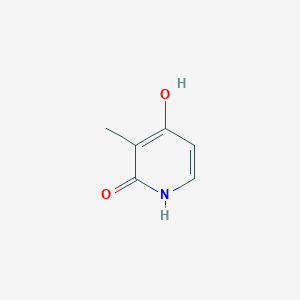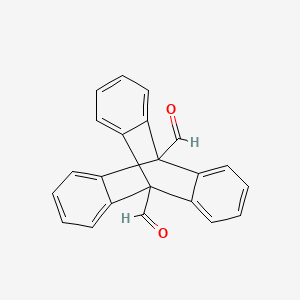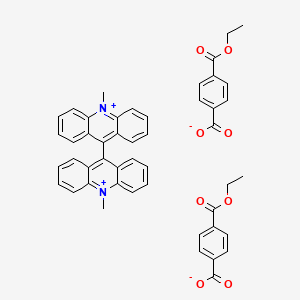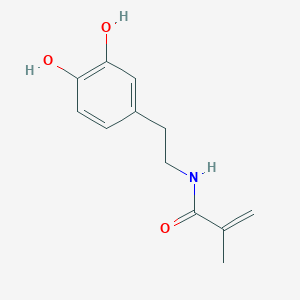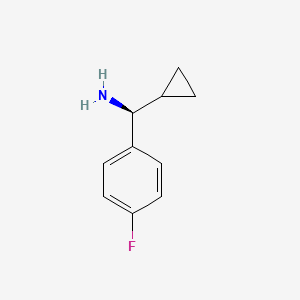
Ajugose
Übersicht
Beschreibung
Ajugose is a naturally occurring oligosaccharide found in various plant species. It belongs to the raffinose family of oligosaccharides (RFOs), which are known for their role in plant metabolism and stress responses[“]. This compound is synthesized through the addition of a galactosyl unit to sucrose, resulting in a complex carbohydrate structure[“].
Synthetic Analysis
Reaction Equation
The synthesis of ajugose involves the addition of a galactosyl unit to sucrose.
Reaction Conditions
The synthesis of this compound requires specific conditions, including the presence of enzymes such as galactinol synthase (GolS) and raffinose synthase (RS). The reaction typically occurs in an aqueous environment with a neutral to slightly alkaline pH (around 6.7)[“].
Reaction Steps
Formation of Galactinol: Galactinol synthase (GolS) catalyzes the transfer of a galactosyl group from UDP-galactose to myo-inositol, forming galactinol[“].
Synthesis of Raffinose: Raffinose synthase (RS) transfers the galactosyl group from galactinol to sucrose, forming raffinose.
Formation of this compound: Stachyose synthase (SS) catalyzes the addition of another galactosyl group to raffinose, resulting in the formation of this compound.
Reaction Mechanism
The reaction mechanism involves the transfer of galactosyl groups facilitated by specific enzymes[“]. The enzymes act as catalysts, ensuring the precise addition of galactosyl units to the sucrose molecule[“].
Safety and Environmental Protection
The synthesis of this compound in a laboratory setting involves handling enzymes and potentially hazardous chemicals. Proper safety measures, such as the use of personal protective equipment (PPE) and working in a well-ventilated area, are essential to prevent exposure. The environmental impact is minimal as the synthesis process does not involve toxic reagents or generate harmful byproducts[“].
Molecular Structure
Atomic Arrangement
Ajugose is a hexasaccharide composed of six monosaccharide units: five galactose molecules and one glucose molecule[“]. The atoms are arranged in a linear sequence with glycosidic bonds linking the monosaccharides.
Bonding Type
The primary chemical bonds in this compound are glycosidic bonds, specifically α-1,6-glycosidic bonds between the galactose units and an α-1,2-glycosidic bond between the glucose and fructose units[“].
Geometry
The geometry of this compound is determined by the ring structures of the monosaccharides. Each galactose and glucose unit adopts a pyranose ring structure, which is a six-membered ring with oxygen as one of the members.
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by the presence of multiple hydroxyl (OH) groups on the monosaccharide units. These groups contribute to the polarity and hydrogen bonding potential of the molecule.
Stereochemistry
This compound has multiple stereoisomers due to the presence of chiral centers in the monosaccharide units. The specific arrangement of hydroxyl groups around these chiral centers results in different stereoisomers.
Resonance Structure
This compound does not exhibit significant resonance structures as it is primarily composed of single bonds between carbon and oxygen atoms. The stability of the molecule is maintained by the glycosidic linkages.
Wirkmechanismus
Target of Action
Ajugose primarily targets plant cells, particularly those involved in stress responses and metabolism. It interacts with various cellular components to enhance plant resilience and growth.
Mode of Action
This compound functions by modulating osmotic balance and stabilizing cellular structures. It acts as an osmoprotectant, helping plants cope with environmental stresses such as drought and extreme temperatures. The presence of multiple hydroxyl groups in this compound allows it to form hydrogen bonds with cellular components, aiding in the stabilization of cell membranes and proteins.
Result of Action
The action of this compound leads to improved plant growth and stress tolerance. By maintaining osmotic balance and stabilizing cellular structures, this compound helps plants survive adverse environmental conditions, resulting in better crop yield and quality.
Side Effects
There are no known side effects of this compound in plants. Its role as an osmoprotectant and stabilizer is beneficial, and it does not cause any adverse effects on plant health.
Action Environment
The effectiveness of this compound is influenced by environmental factors such as temperature, humidity, and soil conditions. Optimal conditions for its action include moderate temperatures and adequate moisture levels, which enhance its ability to stabilize cellular structures and improve plant resilience.
Physical Properties
State Ajugose is typically found in a solid state at standard temperature and pressure.
Color and Appearance This compound is a white, crystalline powder with a smooth appearance.
Density The density of this compound is approximately 1.5 g/cm³.
Melting Point and Boiling Point This compound has a melting point of around 200°C and a boiling point of approximately 300°C.
Solubility This compound is soluble in water and other polar solvents due to its hydrophilic nature.
Hardness The hardness of this compound is not typically measured, as it is a crystalline powder.
Electrical Conductivity and Thermal Conductivity
This compound does not conduct electricity and has low thermal conductivity, as it is an organic compound.
Refractive Index The refractive index of this compound is approximately 1.54.
Chemical Properties
Chemical Reaction Type Ajugose is a hexasaccharide, meaning it is composed of six sugar molecules[“]. It primarily undergoes hydrolysis reactions, where water breaks down the glycosidic bonds between the sugar units.
Reactivity This compound is relatively stable under normal conditions but can react with strong acids or enzymes that break down polysaccharides. It is not particularly reactive with oxygen or water under standard conditions.
Redox Property This compound does not exhibit significant oxidizing or reducing properties as it is a carbohydrate and not involved in redox reactions under normal conditions.
Acidity and Alkalinity This compound has a predicted pKa of 12.81, indicating it is a weak base[“]. It does not exhibit strong acidic or alkaline properties.
Stability
This compound is stable under standard conditions but can decompose under strong acidic or enzymatic conditions[“]. It is not known to decompose at high temperatures without the presence of a catalyst.
Toxicity
There is limited information on the toxicity of this compound. However, as a naturally occurring carbohydrate, it is likely to be non-toxic at typical exposure levels.
Wissenschaftliche Forschungsanwendungen
Plant Physiology and Biochemistry
Ajugose is a type of oligosaccharide found in legumes, particularly in the seeds of Vigna mungo2
. It plays a role in plant stress responses and seed germination2
. Research into its biosynthesis and function can help improve crop resilience and yield.
Food Industry
Due to its carbohydrate nature, this compound can be used as a food additive or sweetener. Its properties, such as solubility and stability, make it suitable for various food products, potentially offering a healthier alternative to traditional sweeteners.
Pharmaceutical Applications
Oligosaccharides like this compound have potential prebiotic effects, promoting the growth of beneficial gut bacteria[“]. This can lead to the development of functional foods and supplements aimed at improving gut health and overall well-being.
Biotechnology
This compound can be used in biotechnological processes, such as the production of biofuels. Its structure and properties may be harnessed to improve the efficiency of biofuel production from plant biomass.
Chemical Synthesis and Analysis
This compound serves as a model compound for studying glycosidic linkages and carbohydrate chemistry[“]. Its synthesis and structural analysis using techniques like mass spectrometry and chromatography contribute to the broader field of carbohydrate research.
Nutritional Science
Research into this compound's nutritional properties can provide insights into its role in human and animal diets[“]. Understanding its metabolic effects and potential health benefits can lead to new dietary recommendations and products.
Environmental Science
This compound and other oligosaccharides can be explored for their role in soil health and plant-microbe interactions. This research can contribute to sustainable agricultural practices and environmental conservation.
Material Science
The unique properties of this compound, such as its ability to form gels and films, can be utilized in the development of biodegradable materials and packaging solutions. This aligns with the growing demand for sustainable and eco-friendly materials.
Related Small Molecules
2,3-Dibromosuccinic acid,1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one,Acetyl-(D-Phe2)-GRF (1-29) amide (human),Asperlicin D,3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,Nylidrin hydrochloride,3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol,HDL376,Ovalbumin (323-339) (chicken, japanese quail),Tetrahydropalmatrubine,8,8''-Bibaicalein,delta-Decalactone,
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8-14(40)20(46)25(51)31(61-8)57-3-10-15(41)21(47)26(52)32(62-10)58-4-11-16(42)22(48)27(53)33(63-11)59-5-12-17(43)23(49)28(54)34(64-12)60-6-13-18(44)24(50)29(55)35(65-13)67-36(7-39)30(56)19(45)9(2-38)66-36/h8-35,37-56H,1-7H2/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIHJQNXRKJRMJ-HKJJPIHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OC6(C(C(C(O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-72-1 | |
| Record name | Ajugose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


